molecular formula C26H26N4O4 B11617538 ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11617538
M. Wt: 458.5 g/mol
InChI Key: NMKSEBSHQUTGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones (DHPMs). These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium sulfate, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition leads to reduced inflammation and apoptosis, contributing to its neuroprotective effects .

Biological Activity

Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the synthesis, characterization, and biological activities of this compound based on recent studies.

Synthesis and Characterization

The synthesis of the target compound typically involves a multi-step process that includes the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. The reaction combines an aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst. The resulting product can undergo further modifications to introduce various substituents that enhance its biological activity.

Table 1: Synthesis Overview

StepReaction TypeReactantsProductYield (%)
1Biginelli ReactionAldehyde, Ethyl Acetoacetate, UreaDihydropyrimidinone84
2Huisgen CycloadditionDihydropyrimidinone, AzideTarget CompoundTBD

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.2 µM against the HCT116 colon carcinoma cell line and varying degrees of activity against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 µM .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HCT1166.2
T47D (Breast)27.3
T47D (Breast)43.4

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it exhibits significant inhibition against various pathogenic bacteria when compared to standard antibiotics like chloramphenicol .

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key metabolic enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of certain functional groups may contribute to its ability to scavenge free radicals.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on HCT116 Cells : A detailed investigation into the cytotoxic effects on HCT116 cells showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing apoptosis.
  • Antibacterial Efficacy : A comparative study involving various synthesized derivatives demonstrated that modifications in the phenolic structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H26N4O4/c1-4-15-34-20-13-11-18(12-14-20)23-21(16-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-5-2)17(3)27-26(32)28-24/h4,6-14,16,24H,1,5,15H2,2-3H3,(H2,27,28,32)

InChI Key

NMKSEBSHQUTGGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.